

Experimental Data from BRAF V600E Xenograft Studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ravoxtinib

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The following table summarizes the methodology and results from a key in vivo study using the A375 melanoma cell line (BRAF V600E mutant) [1] [2].

Experimental Aspect	Details
Cell Line	A375 (BRAF V600E mutant melanoma) [1] [2]
Model Type	Xenograft in nude mice (female, 6-8 weeks old) [2]
Initial Tumor Size	100–120 mm ³ at start of treatment [2]
Dosage of Ravoxtinib	10 mg/kg and 30 mg/kg [1] [2]
Route of Administration	Oral gavage [1] [2]
Dosing Frequency	Twice daily [2]
Treatment Duration	14 days [2]
Efficacy Outcome (30 mg/kg)	78% reduction in tumor volume compared to vehicle control [2]

Experimental Aspect	Details
Additional Analyses	Reduction in tumor weight (72%); Immunohistochemistry (IHC) showed $\geq 80\%$ reduction in p-ERK and Ki-67 [2]

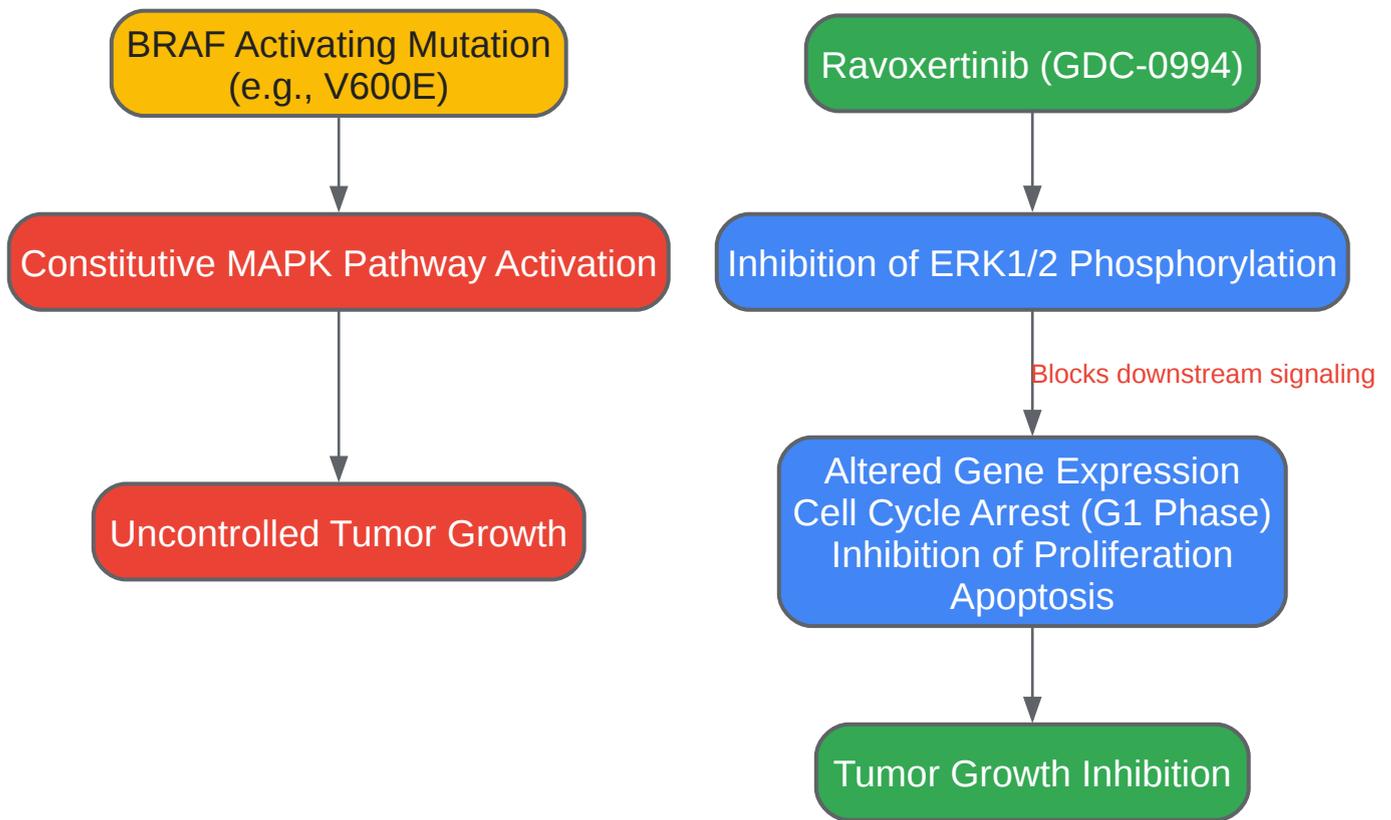
In Vitro and Pharmacological Profile of Ravoxertinib

To support the in vivo experiments, here is quantitative data on the drug's activity from cellular and biochemical assays.

Parameter	Value	Context / Notes
IC ₅₀ (ERK2)	0.3 nM	Cell-free assay [3] [4] [5]
IC ₅₀ (ERK1)	1.1 nM	Cell-free assay [3] [4] [5]
IC ₅₀ (p-RSK)	12 nM	p90RSK, a downstream target [2] [4] [5]
Cellular IC ₅₀ (p-ERK)	0.086 μ M	In A375 cells (BRAF V600E) [3]
Cellular IC ₅₀ (p-RSK)	0.14 μ M	In A375 cells (BRAF V600E) [3]
Cell Viability IC ₅₀	0.012 - 0.08 μ M	Range in BRAF V600E mutant cell lines (72-hour assay) [2]
In Vivo Formulation	0.5% methylcellulose / 0.1% Tween 80	Vehicle used in xenograft studies [2]

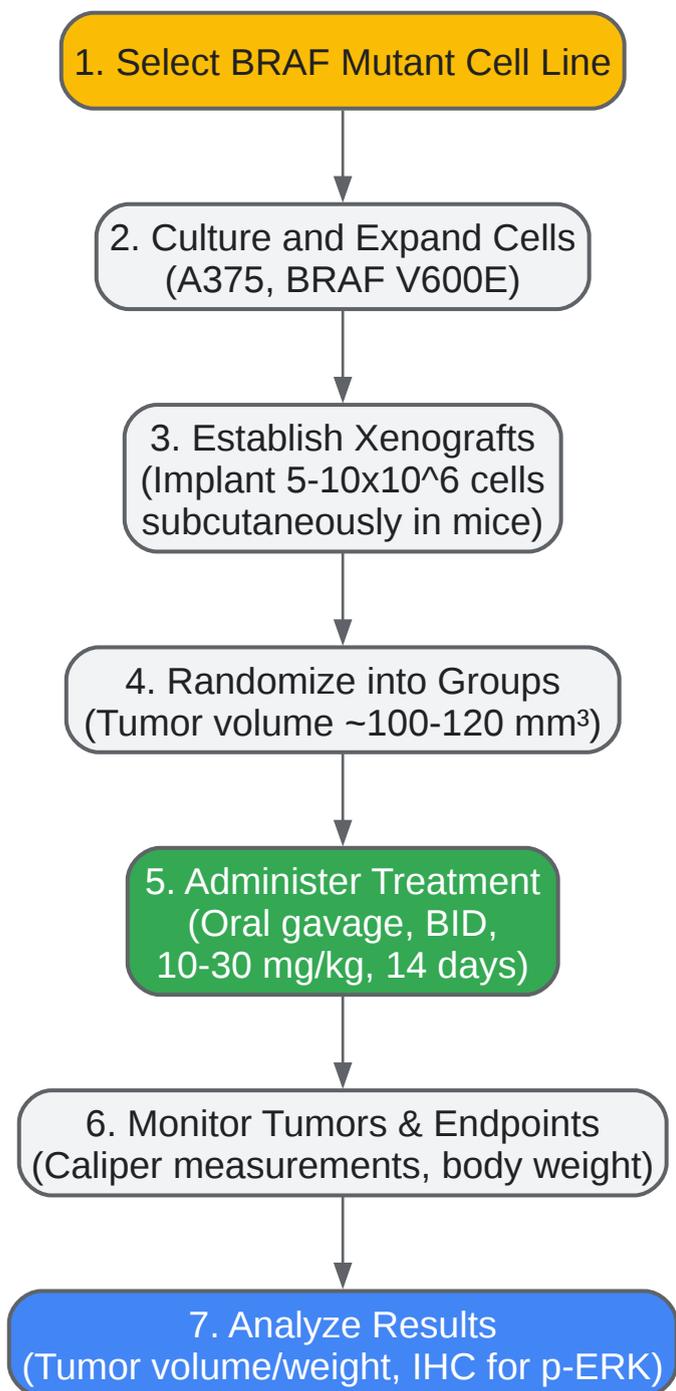
Mechanism of Action and Experimental Workflow

The diagram below illustrates the rationale for using **Ravoxertinib** in BRAF-mutant models and a general workflow for the in vivo efficacy study.



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Diagram 1: Mechanism of **Radoxertinib** action in BRAF-mutant xenograft models. The BRAF mutation constitutively activates the MAPK pathway. **Radoxertinib** inhibits the key downstream nodes ERK1/2, leading to anti-tumor effects [1] [6] [5].



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Diagram 2: Generalized *in vivo* efficacy workflow for **Ravoxertinib**. This outlines the key steps involved in a typical xenograft study, from cell line selection to final analysis [1] [2].

Critical Protocol Omissions and Suggestions

The searched literature confirms the efficacy of **Ravoxertinib** but omits many granular details required to replicate the protocol fully. Key information that is missing includes:

- **Detailed Formulation:** While the vehicle is mentioned, the exact procedure for solubilizing **Ravoxertinib** to achieve a stable, homogenous dosing solution for oral gavage is not described [2] [3].
- **Animal Model Details:** The specific source and housing conditions for the nude mice are not provided. The process for cell preparation and implantation (e.g., cell count, matrix used) is also absent.
- **Comprehensive IHC Methods:** The results mention IHC analysis for p-ERK and Ki-67 but do not detail the antibody clones, dilutions, antigen retrieval methods, or scoring systems used [2].

To obtain a complete protocol, I suggest you:

- **Consult the Primary Source:** Directly access the full-text article referencing these studies for potential supplementary materials ([1]).
- **Contact Authors:** Reach out to the corresponding authors of the paper for detailed methodological information.
- **Explore Model Contracts:** If using a commercial PDX service, their internal protocols may offer a robust framework.

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References

1. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [pmc.ncbi.nlm.nih.gov]
2. GDC-0994 (Ravoxertinib) | ERK1/2 inhibitor [invivochem.com]
3. Ravoxertinib (GDC-0994) | ERK inhibitor | Mechanism [selleckchem.com]
4. | ERK | TargetMol Ravoxertinib [targetmol.com]
5. Ravoxertinib is an Orally Active and Highly Selective ERK1/2 ... [cancer-research-network.com]
6. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [pubmed.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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